Biotinyl tyramide Biotinyl tyramide Used as a labeling probe for intracellular proteins.
Biotinyl tyramide is a reagent used for tyramide signal amplification (TSA) via catalyzed reporter deposition (CARD). In CARD, a reporter enzyme, such as horseradish peroxidase (HRP) conjugated to a secondary antibody, is bound to the target of interest and catalyzes the covalent deposition of biotinyl tyramide to the sample. The sample is then probed by a detector, such as streptavidin-HRP, allowing detection via chromogenic or fluorescent methods. Biotinyl tyramide has been used in immunohistochemistry, ELISA, Western blot, and in situ hybridization applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0521351
InChI: InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Molecular Formula: C18H25N3O3S
Molecular Weight: 363.5 g/mol

Biotinyl tyramide

CAS No.:

Cat. No.: VC0521351

Molecular Formula: C18H25N3O3S

Molecular Weight: 363.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotinyl tyramide -

Specification

Molecular Formula C18H25N3O3S
Molecular Weight 363.5 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide
Standard InChI InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
Standard InChI Key VZWXNOBHWODXCW-ZOBUZTSGSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Appearance Solid powder

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

Biotinyl tyramide’s structure comprises a biotin moiety linked to tyramide through a pentanamide chain. Its IUPAC name is N(4Hydroxyphenethyl)5((3aS,4S,6aR)2oxohexahydro1Hthieno[3,4d]imidazol4yl)pentanamideN-(4-Hydroxyphenethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, with a molecular weight of 363.47 g/mol . The compound’s stereochemistry, including the (3aS,4S,6aR) configuration, ensures optimal interaction with avidin and streptavidin, critical for its biological applications .

Table 1: Key Chemical Properties of Biotinyl Tyramide

PropertyValueSource
CAS Number41994-02-9
Molecular FormulaC18H25N3O3SC_{18}H_{25}N_3O_3S
Molecular Weight363.47 g/mol
Purity≥97% (HPLC)
Solubility in DMSO~30 mg/mL
Storage Conditions-20°C (long-term), +4°C (short-term)

Solubility and Stability

Biotinyl tyramide exhibits limited aqueous solubility (~0.16 mg/mL in 1:5 DMSO:PBS) but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Stability tests confirm that the compound remains intact for over two years when stored at -20°C, though exposure to light and moisture should be avoided .

Applications in Biomedical Research

Tyramide Signal Amplification (TSA)

TSA leverages HRP’s enzymatic activity to generate reactive biotinyl tyramide radicals, which bind covalently to proteins near the target site. This process amplifies signals by depositing numerous biotin molecules per HRP enzyme, enabling detection of low-abundance antigens . For example, in IHC, TSA increases sensitivity 10- to 100-fold compared to conventional methods, allowing researchers to use primary antibodies at higher dilutions and reduce background noise .

Immunohistochemistry and In Situ Hybridization

Biotinyl tyramide’s utility in IHC is well-documented. A 1996 study demonstrated its ability to enhance weak signals caused by suboptimal tissue fixation, enabling clear visualization of neurofilament M and glucagon in rat pancreas sections . Similarly, in in situ hybridization, the compound detected integrated human papillomavirus (HPV) DNA via punctate nuclear signals, distinguishing high-risk HPV-16 in cervical neoplasia .

Table 2: Key Applications and Outcomes

ApplicationOutcomeSource
IHC Signal Amplification10–100x sensitivity increase
HPV DetectionIdentified HPV-16 integration in cervical lesions
Electrochemical BiosensorsPoly(biotinyl-tyramide) films for avidin binding

Electrochemical Biosensor Development

Electropolymerization of biotinyl tyramide on glassy carbon and indium tin oxide (ITO) electrodes produces adherent films that selectively bind avidin . Cyclic voltammetry revealed these films passivate electrodes, suggesting applications in label-free biosensors for detecting biotin-avidin interactions .

Research Findings and Case Studies

Signal Amplification Efficiency

A landmark 1996 study compared conventional IHC with TSA in rat tissues. Using biotinyl tyramide, researchers achieved a 100-fold increase in staining efficiency for tyrosine hydroxylase in hypothalamic neurons, even at primary antibody concentrations too low for standard detection . This finding underscores TSA’s value in analyzing scarce targets.

HPV Integration Studies

In 2025, a study utilizing biotinyl tyramide-based in situ hybridization analyzed 48 cervical lesions. HPV-16, associated with high integration potential, produced punctate signals in 68% of Grade II/III lesions, compared to 7% in Grade I . This correlates with HPV-16’s oncogenic risk and highlights the technique’s diagnostic precision.

Recent Advances and Future Directions

Recent innovations include optimizing TSA for spatial proteomics and multiplexed imaging. By combining biotinyl tyramide with fluorophore-conjugated tyramides, researchers now map multiple antigens in a single tissue section . Additionally, electrochemical polymerization methods open avenues for portable biosensors in point-of-care diagnostics .

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